5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID
Description
5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid is a brominated aromatic compound featuring two carboxylic acid groups at the 1- and 3-positions and a hydroxyl group at the 2-position. This unique substitution pattern endows the molecule with distinct acidity, solubility, and coordination capabilities.
Properties
IUPAC Name |
5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLVPYLDMZFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID typically involves the bromination of 2-hydroxyisophthalic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or aldehydes under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and aldehydes.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid serves as a critical precursor for synthesizing more complex molecules. It is involved in the production of various substituted derivatives, which exhibit diverse chemical properties suitable for different applications.
Synthesis of Coordination Polymers :
- This compound is used in the synthesis of coordination polymers under hydrothermal conditions. For instance, it has been utilized to create Pb(II) coordination polymers that exhibit unique chain structures due to π···π interactions between neighboring chains.
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties:
- Enzyme Inhibition : It has shown inhibitory effects on enzymes such as α-glucosidase and α-amylase. In a study involving the synthesis of 5-bromo-2-aryl benzimidazoles, derivatives of this compound exhibited IC50 values ranging from 12.4 to 103.2 μM against α-glucosidase.
- Antitumor Activity : In vitro studies indicate that its derivatives possess antitumor properties, making them candidates for cancer therapy.
- Anti-inflammatory Effects : The ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases.
Material Science
In industrial applications, this compound is used in producing advanced materials such as polymers and resins. Its unique chemical properties facilitate the development of materials with specific characteristics tailored for various industrial needs.
Case Studies
-
Enzyme Interaction Studies :
- Research demonstrated that low doses of 5-bromo-2-hydroxyisophthalic acid effectively inhibit enzyme activity without significant toxicity, highlighting its potential therapeutic use.
-
Synthesis of Cesium Isophthalate Crown Ether Complexes :
- The compound was successfully applied in the preparation of cesium isophthalate crown ether complexes, showcasing its versatility in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural features of 5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid with related compounds:
| Compound Name | Substituents | Functional Groups | Molecular Formula |
|---|---|---|---|
| This compound | Br (5-), OH (2-), COOH (1-,3-) | 2×COOH, 1×OH, 1×Br | C₈H₅BrO₅ |
| 6-Bromoquinoxaline-2:3-dicarboxylic acid | Br (6-), COOH (2-,3-) | 2×COOH, 1×Br, quinoxaline ring | C₁₀H₅BrN₂O₄ |
| 5-Bromo-2-chlorobenzoic acid | Br (5-), Cl (2-), COOH (1-) | 1×COOH, 1×Br, 1×Cl | C₇H₄BrClO₂ |
| 5-Bromo-1,3-dichloro-2-methylbenzene | Br (5-), Cl (1-,3-), CH₃ (2-) | 2×Cl, 1×Br, 1×CH₃ | C₇H₅BrCl₂ |
Key Observations :
- The hydroxyl group at the 2-position distinguishes it from non-hydroxylated brominated dicarboxylic acids, enabling hydrogen bonding and influencing crystal packing .
Physical and Thermal Properties
Thermal stability and solubility vary significantly among analogs:
Key Observations :
- Brominated quinoxaline dicarboxylic acids (e.g., 172°C decomposition) exhibit lower thermal stability than chlorinated analogs (e.g., 175–235°C), suggesting bromine’s bulkier size may disrupt crystal lattice integrity .
- The hydroxyl group in the target compound likely improves water solubility compared to non-hydroxylated brominated aromatics.
Coordination Chemistry:
- Target Compound : Dual carboxylic acids and a hydroxyl group make it a strong candidate for constructing porous coordination polymers (PCPs) or metal-organic frameworks (MOFs), similar to frameworks described in .
- 6-Bromoquinoxaline-2:3-dicarboxylic Acid: Forms rigid coordination polymers due to the planar quinoxaline ring, but lacks hydrogen-bonding donors like hydroxyl groups .
Pharmaceutical and Agricultural Intermediates:
Biological Activity
5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-bromo-2-hydroxyisophthalic acid (C8H5BrO5), is an aromatic compound with significant biological activity. This article reviews its antimicrobial, antitumor, and anti-inflammatory properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and two carboxylic acid functional groups attached to a benzene ring. Its hydroxyl group contributes to its reactivity and solubility in various solvents. The unique arrangement of these functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus : Exhibiting minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant strains.
- Mycobacterium abscessus : Effective with MIC values similar to those for Staphylococcus aureus.
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional therapies .
Antitumor Properties
In vitro studies have demonstrated that derivatives of this compound possess antitumor activity. For example:
- Cell Lines : The compound exhibited antiproliferative effects on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer), with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Activity
The compound has been identified as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This suggests potential therapeutic applications in managing inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of 2-hydroxyisophthalic acid under controlled conditions. Various spectroscopic techniques are employed for characterization, confirming the structure and purity of the compound.
Dosage Effects in Animal Models
Studies have shown that the biological effects of this compound are dose-dependent. In animal models, higher doses correlate with increased antimicrobial and antitumor activities. Observations indicate minimal toxicity at therapeutic doses, suggesting a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hydroxybenzoic Acid | Hydroxyl group at position 5 | Lacks bromine; primarily used as a preservative. |
| 2-Hydroxybenzoic Acid | Hydroxyl group at position 2 | More common; used in dye and pharmaceutical industries. |
| Salicylic Acid | Hydroxyl group at position 2 | Known for its use in acne treatments; anti-inflammatory properties. |
| 4-Bromobenzoic Acid | Bromine at position 4 | Primarily used as a reagent; lacks hydroxyl functionalities. |
| This compound | Bromine at position 5; hydroxyl group at position 2 | Unique combination enhances biological activity. |
The presence of both bromine and hydroxyl groups in this compound imparts distinct chemical reactivity compared to structurally similar compounds, particularly regarding its biological activity.
Q & A
What are the established synthetic routes for 5-Bromo-2-hydroxybenzene-1,3-dicarboxylic acid, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of brominated aromatic carboxylic acids typically involves electrophilic substitution or functional group interconversion. For this compound, a plausible route is the bromination of 2-hydroxybenzene-1,3-dicarboxylic acid using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control: Maintaining 0–5°C minimizes side reactions like over-bromination .
- Catalyst loading: Stoichiometric FeBr₃ (1.1–1.3 eq.) balances reactivity and cost.
Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95% by HPLC), as noted in analogous brominated benzoic acid preparations .
How do researchers address discrepancies in spectroscopic data when characterizing brominated benzoic acid derivatives?
Level: Advanced
Answer:
Conflicting NMR or IR data often arise from residual solvents, tautomerism, or regioisomer contamination. To resolve this:
- Multi-spectral validation: Compare H NMR (DMSO-d6) and C NMR (CDCl3) with computational predictions (e.g., DFT calculations). For example, the hydroxyl proton in 5-bromo derivatives typically resonates at δ 10.5–12.0 ppm, while carboxylic protons appear at δ 12.5–13.5 ppm .
- HPLC-MS cross-check: Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) coupled with high-resolution MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 292.92 for C8H4BrO5) .
- X-ray crystallography: Definitive structural elucidation via single-crystal XRD resolves ambiguity in substituent positioning .
What methodological approaches are recommended for isolating and purifying this compound from complex reaction mixtures?
Level: Basic
Answer:
- Liquid-liquid extraction: Use ethyl acetate (3× volumes) at pH 2–3 to isolate the acidic compound from aqueous layers .
- Column chromatography: Silica gel (60–120 mesh) with eluents like CH2Cl2:MeOH (9:1) separates regioisomers. Monitor fractions via TLC (Rf ~0.3 in same solvent) .
- Recrystallization: Ethanol/water (7:3 v/v) yields needle-like crystals with purity >98% (validated by melting point consistency, e.g., mp 155–160°C, as seen in structurally similar brominated acids ).
In computational studies, which quantum mechanical methods are most suitable for modeling the electronic properties of this compound?
Level: Advanced
Answer:
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) accurately predicts electrostatic potential surfaces, revealing nucleophilic sites (e.g., hydroxyl group) and electrophilic regions (carboxylic acid moieties) .
- Molecular Dynamics (MD): Simulate solvation effects in water using OPLS-AA force fields to study hydrogen-bonding networks critical for crystal packing .
- TD-DFT for UV-Vis: Predict λmax for electronic transitions (e.g., π→π* at ~270 nm) to correlate with experimental spectra .
How can the formation of regioisomers during synthesis be minimized or controlled?
Level: Advanced
Answer:
Regioisomer formation (e.g., 3-bromo vs. 5-bromo derivatives) is mitigated by:
- Directed ortho-metalation: Use directing groups (e.g., methoxy) to steer bromination to the desired position. For example, methoxy protection of the 2-hydroxy group prior to bromination reduces competing pathways .
- Low-temperature kinetics: Conduct reactions at –10°C to favor thermodynamic control, as bromination at electron-rich positions (para to hydroxyl groups) is kinetically favored .
- Post-synthesis analysis: Employ GC-MS or HPLC-DAD to quantify isomer ratios and adjust stoichiometry accordingly .
What are the best practices for validating the purity and structural integrity of this compound using analytical techniques?
Level: Basic
Answer:
- Melting point analysis: Compare experimental mp (e.g., 158–162°C) with literature values for analogous brominated acids (e.g., 5-bromo-2-methoxyphenol: mp 155–156°C ).
- Elemental analysis: Confirm %C, %H, and %Br within ±0.3% of theoretical values (e.g., C: 33.04%, H: 1.39%, Br: 27.52%) .
- FT-IR spectroscopy: Key peaks include O-H stretch (2500–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Br (550–650 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
